molecular formula C9H11ClO3S B1459582 1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol CAS No. 1249591-96-5

1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol

Cat. No.: B1459582
CAS No.: 1249591-96-5
M. Wt: 234.7 g/mol
InChI Key: LKUZWZSOBAZUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol is a useful research compound. Its molecular formula is C9H11ClO3S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chlorophenyl)-2-methylsulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUZWZSOBAZUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a methylsulfonyl moiety, which contribute to its reactivity and biological profile. The presence of the sulfonyl group enhances interactions with various biological targets, making it a subject of interest in medicinal chemistry.

This compound is hypothesized to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of prostaglandins, which are mediators of inflammation and pain.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives demonstrate selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
This compound13.410.10134

The selectivity index (SI) indicates a high preference for COX-2 inhibition, which is desirable for therapeutic applications aimed at reducing inflammation without affecting normal physiological functions mediated by COX-1.

Antimicrobial Properties

In addition to anti-inflammatory effects, this compound has shown promising antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains, revealing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Bacterial StrainMIC (μg/mL)Standard DrugStandard Drug MIC (μg/mL)
Staphylococcus aureus50Ciprofloxacin30
Escherichia coli40Ampicillin20

These results suggest that the compound could be a potential candidate for treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Study 1: Anti-inflammatory Efficacy

A study focused on the anti-inflammatory efficacy of this compound compared to traditional NSAIDs. In vitro assays demonstrated significant reduction in inflammatory markers in treated cells, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial capabilities of the compound against biofilms formed by Candida albicans. The study employed both qualitative and quantitative methods to evaluate biofilm density before and after treatment with varying concentrations of this compound. Findings revealed a substantial reduction in biofilm mass, supporting its potential use as an antifungal agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol
Reactant of Route 2
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1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.